N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C, yielding 2,4-dimethyl-7-bromoindole . This intermediate can then undergo further reactions to introduce the sulfonamide group and other substituents.
Chemical Reactions Analysis
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Tryptophan: An essential amino acid with an indole ring structure.
This compound is unique due to its specific substituents, which can impart distinct biological and chemical properties compared to other indole derivatives.
Properties
CAS No. |
919490-48-5 |
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Molecular Formula |
C23H22N2O2S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2-phenyl-1H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O2S/c1-16(2)17-8-11-21(12-9-17)28(26,27)25-20-10-13-22-19(14-20)15-23(24-22)18-6-4-3-5-7-18/h3-16,24-25H,1-2H3 |
InChI Key |
QRSSSULVQIMFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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